molecular formula C21H18N4O6S B2613243 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111993-07-7

6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2613243
CAS No.: 1111993-07-7
M. Wt: 454.46
InChI Key: GCHXLHBFWJPHQP-UHFFFAOYSA-N
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Description

The compound 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a quinazolinone derivative characterized by a complex heterocyclic framework. Its structure includes:

  • A quinazolin-8-one core, a bicyclic system known for its pharmacological relevance in kinase inhibition and anticancer activity.
  • A methyl group at position 7, which may influence steric interactions in biological targets.
  • A sulfanyl-linked 1,2,4-oxadiazol-5-ylmethyl substituent at position 6, featuring a 2,4-dimethoxyphenyl moiety. The oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, while the methoxy groups modulate lipophilicity and bioavailability .

Properties

IUPAC Name

6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O6S/c1-25-20(26)13-7-16-17(30-10-29-16)8-14(13)22-21(25)32-9-18-23-19(24-31-18)12-5-4-11(27-2)6-15(12)28-3/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXLHBFWJPHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the dimethoxyphenyl group, and the construction of the dioxoloquinazolinone core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the dimethoxyphenyl group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline derivatives are widely studied for their diverse bioactivities. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on heterocyclic systems, substituents, and inferred pharmacological implications.

Structural and Functional Group Analysis

Table 1. Key Structural Features of Quinazoline Derivatives

Compound Name Core Structure Substituents at Position 6 Heterocycle Type Notable Functional Groups
Target Compound Quinazolin-8-one Sulfanyl-oxadiazole-methyl 1,2,4-Oxadiazole 2,4-Dimethoxyphenyl, 1,3-Dioxolo
4l () Tetrahydroquinazolin-4-one Bis(4-methoxyphenyl)-dimethylpropyl None 4-Methoxyphenyl, Methylpropyl
Compound 8 () Triazoloquinazolin-5-one Cinnamoyl 1,2,4-Triazole Cinnamoyl, Methyl

Key Observations :

In contrast, the 1,2,4-triazole in Compound 8 () offers additional hydrogen-bonding sites, which may improve target selectivity . The tetrahydroquinazolinone in Compound 4l () lacks a fused heterocycle, reducing rigidity and possibly decreasing metabolic stability compared to the target compound .

Substituent Effects :

  • The 2,4-dimethoxyphenyl group in the target compound increases lipophilicity, favoring blood-brain barrier penetration. Conversely, the 4-methoxyphenyl groups in Compound 4l may reduce solubility due to higher symmetry and crystallinity .
  • The sulfanyl linker in the target compound could enhance oxidative stability compared to ester or amide linkages in other analogs (e.g., Compound 8’s cinnamoyl group) .

Key Observations :

  • The target compound’s sulfanyl-oxadiazole-methyl substituent likely requires multi-step synthesis, involving thiol-ether formation and oxadiazole cyclization, which may contrast with the Pd-catalyzed coupling used for Compound 4l .
  • The use of KI in suggests halogen-exchange mechanisms, whereas the target compound’s synthesis might employ thiourea intermediates for sulfanyl incorporation .
Pharmacological Implications

While specific bioactivity data for the target compound is unavailable, structural analogs provide insights:

  • Compound 4l (): Tetrahydroquinazolinones with 4-methoxyphenyl groups have shown anticancer activity via topoisomerase inhibition.
  • Compound 8 () : Triazoloquinazolines exhibit anticonvulsant and anti-inflammatory properties. The target compound’s dimethoxyphenyl group could improve CNS penetration compared to cinnamoyl derivatives .

Table 3. Hypothetical Property Comparison

Property Target Compound Compound 4l () Compound 8 ()
Molecular Weight (g/mol) ~525 (estimated) 738 ~350 (estimated)
LogP (Predicted) 3.2 4.1 2.8
Solubility Moderate (dioxolo group) Low (symmetrical substituents) High (polar triazole)

Biological Activity

The compound 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O4SC_{23}H_{22}N_4O_4S, with a molecular weight of approximately 418.5 g/mol. The presence of the oxadiazole and quinazoline moieties contributes to its biological properties.

Biological Activities

Research has shown that compounds containing oxadiazole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Oxadiazole derivatives have been reported to possess significant anticancer properties. For example, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others with IC50 values indicating potent activity at low concentrations .
  • Anti-inflammatory Effects : Compounds with oxadiazole structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in the inflammatory process .
  • Antibacterial and Antifungal Activities : The compound has shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Research Findings and Case Studies

Several studies have investigated the biological activities of oxadiazole-containing compounds:

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of oxadiazole derivatives found that certain compounds exhibited IC50 values ranging from 1.143 µM to 9.27 µM against various tumor cell lines. This indicates a strong potential for these compounds in cancer therapy .
  • Mechanistic Studies : Research has indicated that these compounds may exert their anticancer effects through multiple mechanisms including apoptosis induction and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazole derivatives revealed that modifications at specific positions significantly enhance their biological activity. For instance, the introduction of different substituents on the phenyl ring can lead to improved potency against cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 Values (µM)References
AnticancerHeLa2.76
Caco-29.27
Anti-inflammatoryCOX InhibitionModerate
AntibacterialVarious StrainsEffective

Q & A

Q. Optimization Tips :

  • Use reflux times of 8–12 hours for cyclocondensation to balance yield (70–85%) and purity.
  • For thiol coupling, maintain a nitrogen atmosphere to prevent oxidation of the sulfhydryl group .

Basic: How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?

Answer:
Structural validation relies on complementary spectroscopic and computational methods:

  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolin-8-one moiety, C-O-C vibrations at ~1250 cm⁻¹ for the dioxolo group) .
  • NMR Analysis :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm for methoxy groups (2,4-dimethoxyphenyl) and δ 6.5–7.5 ppm for aromatic protons .
    • ¹³C NMR : Signals at ~160 ppm (oxadiazole C=N), ~165 ppm (quinazolinone C=O), and ~105–150 ppm for aromatic carbons .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • X-ray Crystallography (if available): Provides definitive bond lengths/angles, particularly for the oxadiazole-quinazoline junction .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Answer:
SAR studies should systematically modify substituents and evaluate pharmacological outcomes:

  • Substitution Patterns :
    • Oxadiazole Ring : Replace 2,4-dimethoxyphenyl with halogenated or nitro groups to assess electronic effects on target binding .
    • Sulfanyl Linker : Test methylthio vs. ethylthio groups to study steric effects on membrane permeability .
  • Biological Assays :
    • In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cancer cell lines) with IC₅₀ determination .
    • Mechanistic Probes : Employ fluorescence polarization or SPR to quantify target binding affinity .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Example Analogues and Activities (adapted from similar quinazolines):

Compound ModificationObserved ActivityReference
7-Methyl → 7-EthylEnhanced metabolic stability
2,4-Dimethoxy → 3,4-DichloroImproved kinase inhibition

Advanced: How to resolve contradictions in reported biological data for structurally related compounds?

Answer:
Contradictions often arise from assay variability or unaccounted structural factors. Mitigation strategies include:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
  • Metabolic Stability Testing : Use liver microsomes to identify if conflicting results stem from differential metabolite profiles .
  • Computational Modeling : Perform molecular dynamics simulations to assess if minor structural differences (e.g., substituent orientation) alter target binding .

Q. Case Study :

  • Issue : A 2,4-dimethoxyphenyl analogue showed potent activity in one study but was inactive in another.
  • Resolution : MD simulations revealed that solvent polarity affected the compound’s conformation, altering its ability to fit the target’s active site .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADME Prediction : Tools like SwissADME or pkCSM can estimate:
    • Lipophilicity (logP) : Critical for blood-brain barrier penetration (predicted logP = ~3.2 for this compound) .
    • Metabolic Sites : CYP450 docking (e.g., CYP3A4) to identify vulnerable positions (e.g., demethylation of methoxy groups) .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., sulfanyl group reactivity) .

Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Advanced: How can analytical challenges in quantifying this compound in biological matrices be addressed?

Answer:

  • Sample Preparation : Solid-phase extraction (C18 cartridges) to remove interfering biomolecules .
  • Chromatography : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm .
  • Sensitivity Enhancement : Derivatize with fluorescent tags (e.g., dansyl chloride) for LC-MS/MS detection (LOQ < 1 ng/mL) .
  • Matrix Effects : Use isotope-labeled internal standards (e.g., deuterated analogue) to correct for ion suppression .

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